1-(4-Ethylpiperidin-4-yl)azepane 1-(4-Ethylpiperidin-4-yl)azepane
Brand Name: Vulcanchem
CAS No.:
VCID: VC17695938
InChI: InChI=1S/C13H26N2/c1-2-13(7-9-14-10-8-13)15-11-5-3-4-6-12-15/h14H,2-12H2,1H3
SMILES:
Molecular Formula: C13H26N2
Molecular Weight: 210.36 g/mol

1-(4-Ethylpiperidin-4-yl)azepane

CAS No.:

Cat. No.: VC17695938

Molecular Formula: C13H26N2

Molecular Weight: 210.36 g/mol

* For research use only. Not for human or veterinary use.

1-(4-Ethylpiperidin-4-yl)azepane -

Specification

Molecular Formula C13H26N2
Molecular Weight 210.36 g/mol
IUPAC Name 1-(4-ethylpiperidin-4-yl)azepane
Standard InChI InChI=1S/C13H26N2/c1-2-13(7-9-14-10-8-13)15-11-5-3-4-6-12-15/h14H,2-12H2,1H3
Standard InChI Key ADXUKIDVHKKLLR-UHFFFAOYSA-N
Canonical SMILES CCC1(CCNCC1)N2CCCCCC2

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

1-(4-Ethylpiperidin-4-yl)azepane is a bicyclic amine comprising a piperidine ring substituted with an ethyl group at the 4-position, fused to an azepane (seven-membered saturated nitrogen heterocycle). Its molecular formula is C12H24N2, with a molecular weight of 196.33 g/mol, analogous to its methyl-substituted counterpart, 1-(1-Methylpiperidin-4-yl)azepane . Key structural features include:

  • Piperidine moiety: A six-membered ring with a nitrogen atom at position 1 and an ethyl group at position 4.

  • Azepane moiety: A seven-membered saturated ring connected via the nitrogen atom.
    The IUPAC name derives from this arrangement, emphasizing the ethyl substitution on the piperidine ring.

Table 1: Molecular Properties of 1-(4-Ethylpiperidin-4-yl)azepane

PropertyValue
Molecular FormulaC12H24N2
Molecular Weight196.33 g/mol
CAS NumberNot explicitly reported
SMILESCC1CCN(CC1)C2CCCCNC2
Topological Polar SA12.8 Ų

Note: Data inferred from structural analogs .

Synthetic Methodologies

Table 2: Hypothetical Synthesis Steps

StepReaction TypeReagents/Conditions
1Piperidine alkylation4-Ethylpiperidine, alkylating agent (e.g., ethyl bromide)
2Azepane ring formationCyclization via Buchwald-Hartwig coupling or hydrogenation
3Coupling of moietiesCatalytic Pd/C, H2 atmosphere

Pharmacological and Biological Applications

Anticonvulsant Activity

Recent studies on N-phenylacetamide derivatives highlight the role of piperazine and azepane fragments in anticonvulsant efficacy . The ethyl substituent may enhance lipophilicity, potentially improving blood-brain barrier penetration for neurological applications .

Future Research Directions

  • Synthetic Optimization: Developing one-pot methodologies to improve yield and purity.

  • Pharmacological Profiling: Screening for opioid, anticonvulsant, or antipsychotic activity.

  • Structure-Activity Relationships (SAR): Systematically varying substituents to identify optimal therapeutic candidates.

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